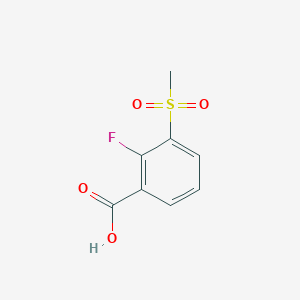

2-Fluoro-3-(methylsulfonyl)benzoic acid

Description

Contextual Significance of Organofluorine Compounds in Chemical Research

Organofluorine compounds, which are organic molecules containing at least one carbon-fluorine bond, have become increasingly important in modern chemical research. The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties. nih.gov Fluorine is the most electronegative element, and its presence can influence a molecule's acidity, basicity, and reactivity. The carbon-fluorine bond is also one of the strongest covalent bonds in organic chemistry, which can enhance the metabolic stability of a compound, a desirable trait in pharmaceutical development. nih.gov This increased stability can lead to a longer biological half-life. It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom. nih.gov

Role of Sulfonyl Groups in Organic Chemistry and Molecular Design

The sulfonyl group (R-S(=O)₂-R'), a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, is a key functional group in organic chemistry. nih.gov It is strongly electron-withdrawing, which can significantly impact the electronic properties of the aromatic ring to which it is attached. This electron-withdrawing nature can influence the reactivity of the molecule and the acidity of nearby functional groups. uni.lu Furthermore, the sulfonyl group can participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. uni.lu In synthetic chemistry, sulfonyl groups can be used as protecting groups to be removed later in a synthetic sequence. uni.lu

Overview of Benzoic Acid Derivatives as Versatile Chemical Scaffolds

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are fundamental building blocks in organic synthesis. The carboxylic acid group can be readily converted into a wide range of other functional groups, such as esters, amides, and acid chlorides, making benzoic acid derivatives highly versatile scaffolds for the construction of more complex molecules. google.combldpharm.com This versatility has led to their use in the synthesis of a diverse array of compounds, including pharmaceuticals, agrochemicals, and materials. google.comossila.com The aromatic ring of benzoic acid can also be functionalized with various substituents, allowing for the fine-tuning of the molecule's properties.

Specific Research Focus on 2-Fluoro-3-(methylsulfonyl)benzoic acid: Current Gaps and Potential Avenues

A review of the scientific literature reveals a notable gap in dedicated research on this compound. While the compound is listed in chemical databases and mentioned in some patents, there is a lack of published studies detailing its synthesis, specific properties, and potential applications. uni.lu

This absence of focused research presents a clear opportunity for future investigation. Based on the known properties of its constituent functional groups, several potential research avenues can be proposed:

Medicinal Chemistry: The combination of a fluorine atom and a sulfonyl group suggests potential biological activity. research-nexus.net Studies on related halogenated sulfonylated compounds have shown antimicrobial and other therapeutic properties. research-nexus.netmdpi.com Therefore, synthesizing and screening this compound and its derivatives for various biological activities, such as antibacterial, antifungal, or anticancer effects, would be a logical step. research-nexus.netmdpi.com

Materials Science: The rigid structure of the benzoic acid core, combined with the polar nature of the sulfonyl and carboxyl groups, could lead to interesting solid-state properties. Investigations into its crystal structure and potential for forming liquid crystals or other ordered materials could be a fruitful area of research. ossila.com

Synthetic Methodology: The development of novel and efficient synthetic routes to this compound would be a valuable contribution to organic chemistry. Exploring different strategies for introducing the fluorine and methylsulfonyl groups onto the benzoic acid ring could lead to more accessible and scalable production methods.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-methylsulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO4S/c1-14(12,13)6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGSFFXVPVKTQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50700184 | |

| Record name | 2-Fluoro-3-(methanesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186663-47-7, 1072449-62-7 | |

| Record name | 2-Fluoro-3-(methylsulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3-(methanesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-3-methanesulfonylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluoro 3 Methylsulfonyl Benzoic Acid and Its Precursors

Retrosynthetic Analysis of the 2-Fluoro-3-(methylsulfonyl)benzoic acid Scaffold

A retrosynthetic analysis of this compound suggests several potential synthetic routes. The most straightforward disconnection is the oxidation of the corresponding thioether, 2-fluoro-3-(methylthio)benzoic acid. This precursor is a logical target as the oxidation of thioethers to sulfones is a reliable and high-yielding transformation. rsc.orgreddit.com

Further disconnection of 2-fluoro-3-(methylthio)benzoic acid involves the introduction of the methylthio group. This can be envisioned to occur via nucleophilic aromatic substitution on a suitable precursor, such as 2-fluoro-3-halobenzoic acid. Alternatively, the fluorine atom could be introduced at a later stage.

Another key disconnection involves the introduction of the fluorine atom. This could be achieved via a halogen-exchange reaction on a 2-chloro or 2-bromobenzoic acid derivative, or through direct fluorination of a suitable benzoic acid precursor. google.comgoogle.com The order of these transformations is critical to ensure the correct substitution pattern due to the directing effects of the substituents. For instance, the synthesis of 2-nitrobenzoic acid from benzene (B151609) requires careful consideration of the directing effects of the nitro and carboxylic acid groups (or their precursors) to achieve the desired ortho relationship. leah4sci.com

A plausible forward synthesis, therefore, could start from a readily available substituted toluene (B28343) or benzoic acid, followed by a series of reactions including halogenation, fluorination, introduction of the methylthio group, and finally, oxidation to the sulfone. A potential route for a related compound, 2-fluoro-3-nitrobenzoic acid, starts from o-methylphenol, proceeds through nitration, chlorination, fluorination, and finally oxidation of the methyl group. wipo.int

Fluorination Strategies for Aromatic Systems in the Context of Benzoic Acid Synthesis

The introduction of a fluorine atom onto an aromatic ring can be challenging and several methods have been developed. The choice of method often depends on the substrate and the desired regioselectivity.

Direct Fluorination Techniques

Direct C-H fluorination of aromatic compounds is an attractive strategy as it avoids the need for pre-functionalized substrates. Electrophilic fluorinating reagents such as N-fluorobenzenesulfonimide (NFSI) have been used for the direct fluorination of aromatic systems. researchgate.net These reactions can sometimes be facilitated by a directing group on the aromatic ring to achieve site-selectivity. While direct fluorination of benzoic acids can be challenging, methods for the decarboxylative fluorination of benzoic acids have been developed, offering an alternative route to aryl fluorides. organic-chemistry.orgresearchgate.netresearchgate.netnih.govacs.orgacs.org

| Reagent | Substrate Type | Conditions | Yield (%) | Reference |

| N-Fluorobenzenesulfonimide (NFSI) | Aromatic Heterocycles | Cadmium acetate, heat | Good to Excellent | researchgate.net |

| Xenon Difluoride | Alkanoic Acids | Methylene chloride, room temp | Variable | cdnsciencepub.com |

| Copper(II)-mediated LMCT | Aryl Carboxylic Acids | Purple LED irradiation | Good | researchgate.net |

This table presents illustrative data for direct fluorination reactions on related substrates, not specifically for this compound.

Halogen-Exchange Fluorination Approaches

Halogen-exchange (Halex) reactions are a common and effective method for the synthesis of fluoroaromatics. wikipedia.org This approach involves the displacement of a chloro or bromo substituent with fluoride (B91410), often using a fluoride salt such as potassium fluoride or cesium fluoride. The reaction is typically carried out in a polar aprotic solvent at elevated temperatures and can be facilitated by a phase-transfer catalyst. For example, the synthesis of 2-fluoro-3-chlorobenzoic acid has been achieved from 2,3-dichlorobenzoyl chloride via a halogen-exchange reaction using sodium fluoride in the presence of a phase-transfer catalyst. google.com

| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |

| 2,3-Dichlorobenzoyl chloride | NaF, Phase-transfer catalyst | Methyl sulfoxide, 160°C | 2-Fluoro-3-chlorobenzoyl fluoride | 86.6 | google.com |

| 2-Bromo-4-fluorobenzoic acid | Aniline, Cu catalyst | 403 K | 4-Fluoro-2-(phenylamino)benzoic acid | Not specified | Not specified |

This table presents illustrative data for halogen-exchange reactions on related substrates, not specifically for this compound.

Introduction of the Methylsulfonyl Moiety

The methylsulfonyl group is a key feature of the target molecule. Its introduction can be achieved through a two-step process involving the formation of a thioether followed by oxidation, or potentially through direct sulfonylation.

Oxidation of Thioether Precursors to Sulfones

The oxidation of thioethers to sulfones is a well-established and generally high-yielding transformation. A variety of oxidizing agents can be employed for this purpose. Hydrogen peroxide is a common and environmentally friendly oxidant, often used in conjunction with a catalyst. rsc.orggoogle.com Other reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are also effective. reddit.com The chemoselectivity of the oxidation can be important, especially in the presence of other sensitive functional groups. However, thioethers are generally more susceptible to oxidation than other common functional groups like nitriles or thiazoles. reddit.com

| Thioether Substrate | Oxidizing Agent | Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

| Aromatic/Aliphatic Thioethers | Hydrogen Peroxide | Metal Compound | Ketone | 10-80°C, 1-6h | Corresponding Sulfone | High | google.com |

| 5-Methylthiooxindole | Hydrogen Peroxide | - | Formic acid/Acetic acid | 0°C to rt | Corresponding Sulfoxide | 92.5 | reddit.com |

| Allyl methyl thioether | Hydrogen Peroxide | TS-1 | - | - | Sulfoxide and Sulfone | - | rsc.org |

This table presents illustrative data for the oxidation of thioethers to sulfones under various conditions, not specifically for 2-fluoro-3-(methylthio)benzoic acid.

Sulfonylation Reactions on Aromatic Substrates

Direct sulfonylation of an aromatic ring involves the introduction of a sulfonyl group, typically from a sulfonyl chloride or sulfonic acid, often under harsh conditions. scispace.com While direct sulfonylation of fluorinated aromatics is possible, for instance through palladium-catalyzed coupling with aryl sulfonates, achieving the desired regioselectivity on a complex substrate like a substituted benzoic acid can be challenging. nih.govrsc.org Therefore, the oxidation of a pre-installed thioether is generally the preferred method for the synthesis of aryl sulfones like this compound.

Carboxylic Acid Functionalization and Protecting Group Strategies

In the synthesis of this compound, the carboxylic acid group presents a unique chemical challenge. Its reactivity can interfere with the reagents used in other synthetic steps. To circumvent this, chemists often employ protecting groups. These are temporary modifications to the carboxylic acid that render it inert during other reactions, and which can be removed later to restore the original functionality.

A common strategy involves converting the carboxylic acid into an ester, such as a methyl or ethyl ester. This transformation is typically achieved through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. The resulting ester is generally stable under a variety of reaction conditions. Once the other necessary modifications to the molecule are complete, the protecting ester group can be removed by hydrolysis, a reaction with water under either acidic or basic conditions, to yield the final carboxylic acid. For instance, a patented method describes the hydrolysis of a methyl ester precursor to obtain this compound.

Multi-Step Synthetic Pathways for this compound

The creation of this compound is not a single-step process. Instead, it is assembled through a sequence of reactions, each one adding or modifying a functional group on a simpler starting molecule.

Sequential Halogenation, Sulfonylation, and Carboxylation

A prevalent synthetic route involves a step-by-step introduction of the three key functional groups: the fluorine atom, the methylsulfonyl group, and the carboxylic acid. The order of these steps is crucial for the success of the synthesis.

One documented pathway begins with 2-fluoro-3-(methylthio)benzoic acid. In this intermediate, the sulfur is in a lower oxidation state. A key transformation is the oxidation of the methylthio group (-SCH₃) to the methylsulfonyl group (-SO₂CH₃). This is typically accomplished using strong oxidizing agents such as potassium permanganate (B83412) or hydrogen peroxide in an acetic acid solution.

Another approach starts with a molecule that already contains the fluorine and a different halogen, such as bromine. For example, 2-fluoro-3-bromobenzoic acid can serve as a starting material. The bromine atom can then be replaced with a methylthio group, which is subsequently oxidized to the methylsulfonyl group.

Convergent Synthesis Approaches

Convergent synthesis is a strategy where different pieces of the final molecule are synthesized independently and then joined together. While this can be an efficient approach for complex molecules, it is less commonly reported for this compound. The linear, sequential approach appears to be the more established method.

Optimization of Reaction Conditions and Yields

To ensure an efficient and cost-effective synthesis, chemists invest significant effort in optimizing the reaction conditions for each step. This involves fine-tuning parameters such as temperature, reaction time, solvent, and the specific reagents and catalysts used. The goal is to maximize the amount of desired product (the yield) while minimizing the formation of unwanted byproducts.

Synthesis of Key Intermediates for this compound

One such important intermediate is 2-fluoro-3-(methylthio)benzoic acid . This compound can be prepared from 2-fluoro-3-bromobenzoic acid through a reaction with sodium thiomethoxide, which replaces the bromine atom with a methylthio group. Another potential starting point is 1-bromo-2-fluoro-3-nitrobenzene . This intermediate offers a different synthetic route where the nitro group can be converted into a carboxylic acid.

The following interactive table summarizes some of the key intermediates and their precursors:

| Key Intermediate | Precursor(s) |

| This compound | 2-Fluoro-3-(methylthio)benzoic acid methyl ester |

| 2-Fluoro-3-(methylthio)benzoic acid | 2-Fluoro-3-bromobenzoic acid |

The careful selection and efficient synthesis of these intermediates are fundamental to the successful production of this compound.

Chemical Reactivity and Derivatization of 2 Fluoro 3 Methylsulfonyl Benzoic Acid

Reactivity of the Carboxylic Acid Group

The carboxylic acid group is a primary site for derivatization. However, its reactivity is tempered by the electronic effects of the adjacent substituents. Both the fluorine atom and the methylsulfonyl group are electron-withdrawing, which decreases the nucleophilicity of the carbonyl oxygen and can influence the acidity of the proton.

The conversion of 2-fluoro-3-(methylsulfonyl)benzoic acid to its corresponding esters is a key transformation. Due to the presence of electron-withdrawing groups, the electrophilicity of the carboxyl carbon is increased, but these groups can also hinder the reaction under certain conditions nih.gov. Standard esterification methods, such as Fischer esterification with an alcohol under acidic catalysis, may require forcing conditions (e.g., prolonged heating) to achieve high yields.

More robust methods are often employed for deactivated or sterically hindered benzoic acids. These include conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride, followed by reaction with an alcohol. Alternatively, coupling agents can be used to facilitate the reaction under milder conditions.

| Method | Reagents & Conditions | Description |

| Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂), followed by alcohol (R-OH) and a non-nucleophilic base (e.g., pyridine). | This two-step process involves creating a highly reactive acyl chloride intermediate, which readily reacts with alcohols to form the ester. |

| Carbodiimide Coupling | An alcohol (R-OH), a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and a catalyst such as DMAP (4-Dimethylaminopyridine). | This method allows for ester formation under mild, often room-temperature, conditions by activating the carboxylic acid in situ. researchgate.net |

| Anhydride-Mediated Esterification | Use of a substituted benzoic anhydride, such as 4-trifluoromethylbenzoic anhydride (TFBA), with a Lewis acid catalyst. | This method can enhance reaction rates and chemoselectivity, particularly for complex substrates. tcichemicals.com |

Similar to esterification, the formation of amides from this compound requires overcoming the reduced reactivity of the carboxyl group. Direct condensation with amines is typically challenging and requires high temperatures or catalytic activation rsc.orgnih.gov.

Modern catalytic methods are particularly effective for the amidation of electron-deficient carboxylic acids. Boron-based catalysts, for instance, have been shown to promote the direct condensation of carboxylic acids and amines under relatively mild conditions acs.orgorganic-chemistry.org. Titanium tetrachloride (TiCl₄) is another reagent reported to mediate direct amidation, often in a pyridine solvent at elevated temperatures nih.gov. The conversion to an acyl chloride followed by reaction with a primary or secondary amine is also a highly effective, albeit two-step, approach.

| Method | Reagents & Conditions | Description |

| Catalytic Direct Amidation | An amine (R₂NH), a catalyst (e.g., ortho-iodophenylboronic acid), and a dehydrating agent (e.g., molecular sieves) at ambient temperature. acs.org | This approach circumvents the need for stoichiometric activating agents, offering a greener alternative. |

| Titanium-Mediated Amidation | An amine (R₂NH) and a stoichiometric amount of a Lewis acid such as Titanium(IV) chloride (TiCl₄) in a suitable solvent like pyridine at 85 °C. nih.gov | TiCl₄ acts as a powerful Lewis acid, activating the carboxylic acid for nucleophilic attack by the amine. |

| Acyl Chloride Route | Conversion to the acyl chloride with SOCl₂ or (COCl)₂, followed by reaction with a primary or secondary amine (R₂NH). | A reliable and general method that proceeds via a highly reactive intermediate, typically giving high yields. |

As a carboxylic acid, this compound readily forms salts with bases. The deprotonated form, 2-fluoro-3-(methylsulfonyl)benzoate, is a potentially versatile ligand in coordination chemistry. The carboxylate group can coordinate to metal centers in various modes, which is a characteristic feature of benzoate derivatives mdpi.com.

The coordination possibilities include:

Monodentate: One oxygen atom of the carboxylate group binds to the metal center.

Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a four-membered ring.

Bidentate Bridging: The carboxylate group bridges two metal centers.

The presence of the fluoro and methylsulfonyl substituents adds further dimensions to its coordination potential. The oxygen atoms of the sulfonyl group could act as weak donor sites or participate in hydrogen bonding within the crystal lattice, influencing the resulting supramolecular architecture waikato.ac.nzresearchgate.net. Similarly, the fluorine atom can engage in non-covalent interactions, such as hydrogen bonds or interactions with metal centers, a phenomenon observed in some fluorinated ligand systems researchgate.netljmu.ac.uk. The combination of a hard carboxylate donor and weaker sulfonyl and fluoro sites makes this ligand an interesting candidate for constructing coordination polymers and metal-organic frameworks (MOFs) mdpi.comrsc.org.

| Ligand Type | Common Coordination Modes | Potential Supramolecular Interactions |

| Benzoate Derivatives | Monodentate, Bidentate Chelating, Bidentate Bridging. mdpi.com | π–π stacking between aromatic rings. |

| Fluorinated Ligands | The fluorine atom can participate in weak M-F interactions or C-H···F hydrogen bonds. researchgate.netljmu.ac.uk | Influences crystal packing through electrostatic interactions. |

| Sulfonyl-containing Ligands | Sulfonyl oxygens can act as hydrogen bond acceptors or weak coordination sites. waikato.ac.nzresearchgate.net | Can lead to stabilizing chalcogen bonds (S···O). waikato.ac.nz |

Reactions Involving the Aromatic Ring

The aromatic ring of this compound is significantly deactivated towards electrophilic attack due to the presence of three electron-withdrawing substituents. Conversely, the ring is activated for nucleophilic aromatic substitution at the position bearing the fluorine atom.

Electrophilic Aromatic Substitution (EAS) on this molecule is expected to be very slow due to the powerful deactivating effects of the attached groups. The regiochemical outcome is determined by the combined directing effects of the three substituents.

-COOH (Carboxyl group): A deactivating, meta-director.

-SO₂CH₃ (Methylsulfonyl group): A strongly deactivating, meta-director.

-F (Fluoro group): A deactivating, ortho, para-director.

The directing influences of these groups are in conflict. The carboxyl group at C1 and the methylsulfonyl group at C3 both direct incoming electrophiles to the C5 position. The fluoro group at C2 directs incoming electrophiles to the C4 and C6 positions.

In such a heavily deactivated and sterically crowded system, predicting the major product is complex. However, considering the powerful meta-directing influence of both the sulfonyl and carboxyl groups, substitution is most likely to occur at the C5 position, which is meta to both. Attack at C4 or C6, while directed by the fluorine, would place the incoming electrophile between two substituents, leading to significant steric hindrance. Therefore, the formation of 2-fluoro-5-(electrophile)-3-(methylsulfonyl)benzoic acid is the most probable, albeit low-yielding, outcome. Computational methods are often used to predict the regioselectivity in such complex cases by calculating the energies of the possible intermediate carbocations (sigma complexes) researchgate.netnih.gov.

| Substituent | Position | Electronic Effect | Directing Influence |

| -COOH | C1 | Deactivating (Inductive & Resonance) | meta (to C3, C5) |

| -F | C2 | Deactivating (Inductive), Activating (Resonance) | ortho, para (to C4, C6) |

| -SO₂CH₃ | C3 | Strongly Deactivating (Inductive & Resonance) | meta (to C1, C5) |

| Predicted outcome | C5 | The combined meta-directing effects of -COOH and -SO₂CH₃ likely overcome the ortho, para-directing effect of -F, with less steric hindrance at C5. | meta to both -COOH and -SO₂CH₃ |

The fluorine atom in this compound is highly activated towards Nucleophilic Aromatic Substitution (SNAr). For an SNAr reaction to proceed, the aromatic ring must be electron-deficient, and there must be a good leaving group (fluoride is an excellent leaving group in this context). The presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group is crucial as they stabilize the negatively charged intermediate, known as a Meisenheimer complex nih.gov.

In this molecule, the methylsulfonyl group is ortho to the fluorine atom, and the carboxyl group is meta. The powerful electron-withdrawing nature of the ortho -SO₂CH₃ group provides strong stabilization for the Meisenheimer complex formed when a nucleophile attacks the carbon bearing the fluorine. This makes the SNAr reaction at the C2 position highly favorable.

A wide variety of nucleophiles can displace the fluoride (B91410) ion under relatively mild conditions. The reaction kinetics are typically second-order, and the mechanism is a two-step addition-elimination process nih.govnih.gov.

| Nucleophile (Nu⁻) | Product | Potential Reagents |

| Hydroxide | 2-Hydroxy-3-(methylsulfonyl)benzoic acid | Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) in a polar solvent. |

| Alkoxide (RO⁻) | 2-Alkoxy-3-(methylsulfonyl)benzoic acid | Sodium alkoxide (NaOR) or an alcohol with a non-nucleophilic base. |

| Amine (R₂NH) | 2-(Dialkylamino)-3-(methylsulfonyl)benzoic acid | Primary or secondary amines, often in a polar aprotic solvent like DMSO or DMF. |

| Thiolate (RS⁻) | 2-(Alkylthio)-3-(methylsulfonyl)benzoic acid | A thiol (RSH) with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). |

| Cyanide (CN⁻) | 2-Cyano-3-(methylsulfonyl)benzoic acid | Sodium cyanide (NaCN) or Potassium cyanide (KCN) in a polar aprotic solvent. |

Transformations of the Methylsulfonyl Group

Potential for Further Oxidation (if applicable to the compound's stability)

The sulfur atom in the methylsulfonyl group is in its highest oxidation state (+6), and therefore, it cannot be further oxidized. However, the stability of the compound under oxidative conditions is a relevant consideration for synthetic applications. While the sulfonyl group itself is inert to oxidation, reactions targeting other parts of the molecule must be chosen carefully. Spontaneous oxidation of aromatic sulfones to sulfonic acids has been observed in microdroplets, a process suggested to be mediated by water radical cations. acs.org This reaction is notably facilitated by the presence of strong electron-donating groups, such as a para-hydroxyl group, on the aromatic ring. acs.org

Given that this compound possesses two electron-withdrawing groups (fluoro and methylsulfonyl) and a meta-directing carboxylic acid, it is expected to be highly resistant to oxidative degradation of the aromatic ring under typical laboratory conditions. The electron-deficient nature of the ring deactivates it towards electrophilic attack, which is often a prerequisite for oxidative processes.

Advanced Chemical Modifications of this compound

The functional groups on this compound offer several handles for advanced chemical modifications, including transition-metal-catalyzed cross-coupling and cyclization reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. wikipedia.orgopenochem.org The reactivity of this compound in such reactions would primarily depend on the activation of a suitable leaving group on the aromatic ring.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide or triflate. byjus.com For the target molecule, two main strategies could be envisioned:

C-F Bond Activation: Direct coupling via activation of the C-F bond is challenging. Palladium-catalyzed Suzuki reactions of uncomplexed fluoroarenes have been reported, but they typically require strong electron-withdrawing groups, such as a nitro group, positioned ortho to the fluorine atom to facilitate the reaction. rsc.org The methylsulfonyl group at the meta position provides some electron-withdrawing character, but its effect might not be sufficient for efficient C-F activation under standard conditions. rsc.orgresearchgate.net

Derivatization: A more conventional approach would involve converting another position on the ring into a more reactive leaving group (e.g., Br, I, OTf). For instance, the carboxylic acid group could be replaced with a halogen via a Hunsdiecker-type reaction, or other positions could be halogenated to provide a site for coupling.

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org The Stille reaction is known for its excellent functional group tolerance, accommodating moieties such as carboxylic acids. openochem.orgjk-sci.com Similar to the Suzuki coupling, the primary challenge would be the lack of a sufficiently reactive leaving group on the this compound ring. Activation of the C-F bond for Stille coupling is also known but is generally difficult. rsc.org Therefore, derivatization to introduce a halide or triflate would be the more probable route to successfully employ this chemistry.

Table 2: Comparison of Potential Cross-Coupling Strategies

| Reaction | Coupling Partner | Potential Leaving Group on Substrate | Key Considerations | References |

| Suzuki-Miyaura | Organoboron (e.g., Arylboronic acid) | -F, -Br, -I, -OTf | C-F activation is difficult; requires specific activation. Derivatization to halide/triflate is more common. | byjus.comrsc.orgchemistryviews.org |

| Stille | Organostannane (e.g., Arylstannane) | -Br, -I, -OTf | High functional group tolerance. C-F activation is not typical. Toxicity of tin reagents is a drawback. | openochem.orgorganic-chemistry.orgjk-sci.com |

Cyclization Reactions utilizing the Functional Groups

The arrangement of the carboxylic acid, fluoro, and methylsulfonyl groups on the aromatic ring allows for the design of various intramolecular cyclization reactions to form heterocyclic systems. The carboxylic acid is a key functional group for such transformations, often participating in condensation or addition reactions.

For example, acid-catalyzed cascade cyclization of 2-acylbenzoic acids with other reagents can lead to the formation of complex polyheterocyclic scaffolds like isobenzofuranones. nih.gov In the case of this compound, the carboxylic acid could react with a suitably placed nucleophile introduced via modification of the methylsulfonyl group or through substitution of the fluorine atom (via nucleophilic aromatic substitution, if a strong activating group is present).

Another possibility involves intramolecular Friedel-Crafts-type reactions. If the molecule were derivatized with an appropriate side chain, the electron-withdrawing nature of the existing substituents would direct the cyclization to specific positions on the aromatic ring. For instance, conversion of the carboxylic acid to an acid chloride followed by reaction with an alkene could initiate a Nazarov cyclization, or reaction with an arene could lead to a fused ketone, although the deactivating groups would make such electrophilic aromatic substitutions challenging. Brønsted acids are known to catalyze such intramolecular ring closures. rsc.org

Reaction Mechanisms and Kinetic Studies related to this compound

While specific kinetic studies on reactions involving this compound are not available in the current literature, the general mechanisms of the key reactions discussed are well-established.

Mechanism of Suzuki-Miyaura Coupling: The catalytic cycle is widely accepted to involve three main steps: libretexts.orgyonedalabs.comchemrxiv.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-leaving group bond (e.g., C-Br, C-I) of the electrophile, forming a Pd(II) complex. byjus.com This is often the rate-determining step.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the leaving group. This step requires a base to activate the boronic acid.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org

Mechanism of Stille Coupling: The mechanism is analogous to the Suzuki coupling and also proceeds through a catalytic cycle: wikipedia.orgharvard.edulibretexts.org

Oxidative Addition: A Pd(0) species undergoes oxidative addition with the organic halide or triflate to form a Pd(II) intermediate.

Transmetalation: The organostannane transfers one of its organic groups to the palladium complex, with a tin-halide or tin-triflate salt formed as a byproduct. This step is often rate-limiting.

Reductive Elimination: The two organic partners on the palladium center are eliminated to form the coupled product and regenerate the Pd(0) catalyst. openochem.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Fluoro 3 Methylsulfonyl Benzoic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei such as ¹H, ¹³C, and ¹⁹F.

The ¹H NMR spectrum of 2-Fluoro-3-(methylsulfonyl)benzoic acid is expected to exhibit distinct signals for the aromatic protons, the methyl protons of the sulfonyl group, and the acidic proton of the carboxylic acid. The substitution pattern on the benzene (B151609) ring—a fluorine atom at C2, a methylsulfonyl group at C3, and a carboxylic acid at C1—results in a complex splitting pattern for the aromatic protons.

The acidic proton of the carboxylic acid is anticipated to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, due to its acidic nature and potential for hydrogen bonding. The methyl protons of the methylsulfonyl group will likely present as a sharp singlet further upfield. The aromatic region will display a more intricate pattern due to spin-spin coupling between the protons and with the fluorine atom.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| COOH | >10.0 | br s | - |

| H-6 | 7.9 - 8.2 | dd | J(H-H) ≈ 8.0, J(H-F) ≈ 5.0 |

| H-5 | 7.4 - 7.6 | t | J(H-H) ≈ 8.0 |

| H-4 | 7.7 - 7.9 | ddd | J(H-H) ≈ 8.0, J(H-F) ≈ 9.0, J(H-H) ≈ 1.5 |

| SO₂CH₃ | 3.2 - 3.5 | s | - |

Predictions are based on analysis of analogous compounds.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound is expected to show eight distinct signals corresponding to the eight carbon atoms in unique chemical environments. The carbonyl carbon of the carboxylic acid will appear at the most downfield position. The carbon atom directly bonded to the fluorine (C-2) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), appearing as a doublet. Other aromatic carbons will also show smaller couplings to the fluorine atom (nJCF).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

|---|---|---|

| C=O | 165 - 170 | - |

| C-1 | 125 - 130 | ~2-5 |

| C-2 | 158 - 162 | ~240-260 |

| C-3 | 135 - 140 | ~3-7 |

| C-4 | 128 - 132 | ~15-20 |

| C-5 | 124 - 128 | ~3-5 |

| C-6 | 133 - 137 | ~3-5 |

| SO₂CH₃ | 40 - 45 | - |

Predictions are based on analysis of analogous compounds.

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine will be influenced by the ortho- and meta-substituents. The signal will be split into a doublet of doublets of doublets (ddd) due to coupling with H-6, H-4, and potentially a smaller coupling with H-5, providing further confirmation of the substitution pattern.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons (e.g., H-4 with H-5, and H-5 with H-6), helping to trace the connectivity of the aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). sdsu.edu It allows for the definitive assignment of each proton signal to its attached carbon atom. For instance, the signal for the methyl protons would correlate with the signal for the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). sdsu.edu HMBC is particularly powerful for connecting different fragments of a molecule. For example, correlations would be expected from the methyl protons to the C-3 carbon, and from H-4 to the carbonyl carbon (C=O), confirming the relative positions of the substituents. youtube.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. docbrown.info For this compound, HRMS would be used to confirm its molecular formula of C₈H₇FO₄S. The predicted exact mass can be calculated and compared to the experimental value.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₈H₈FO₄S⁺ | 219.01219 |

| [M+Na]⁺ | C₈H₇FNaO₄S⁺ | 240.99413 |

| [M-H]⁻ | C₈H₆FO₄S⁻ | 216.99763 |

Data sourced from predicted values. uni.lu

The observation of the molecular ion peak with an extremely high mass accuracy in an HRMS spectrum provides unequivocal evidence for the elemental composition of this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) provides invaluable information regarding the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound (molecular weight: 218.21 g/mol ), the fragmentation pathways are influenced by the lability of the carboxylic proton, the stability of the aromatic ring, and the nature of the sulfonyl and fluoro substituents.

Under electrospray ionization (ESI) conditions, the molecule can be analyzed in both positive and negative ion modes. In negative ion mode, the deprotonated molecule [M-H]⁻ is the precursor ion. A primary and highly characteristic fragmentation pathway for benzoic acids is the loss of carbon dioxide (CO2, 44 Da). sci-hub.seresearchgate.net This decarboxylation is a common fragmentation route for deprotonated carboxylic acids. nih.gov

Another significant fragmentation pathway for aromatic sulfonyl compounds involves the extrusion of sulfur dioxide (SO2, 64 Da). nih.govresearchgate.net This process often occurs through a rearrangement mechanism. For this compound, the fragmentation would likely proceed from the [M-H]⁻ ion. The presence of an electron-withdrawing fluorine atom ortho to the methylsulfonyl group could influence the stability of intermediates and the propensity for this rearrangement. nih.gov

Further fragmentation of the primary product ions can provide additional structural information. For instance, the ion resulting from the loss of SO2 may undergo further fragmentation. The study of fluorinated benzoic acids has shown that fluorine migration can occur during fragmentation, leading to complex rearrangement processes. nih.gov

A plausible fragmentation pathway for the deprotonated this compound is outlined below:

| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Neutral Loss |

| 217 | Decarboxylation | 173 | CO₂ |

| 217 | SO₂ Extrusion | 153 | SO₂ |

| 173 | Loss of CH₃ radical | 158 | •CH₃ |

| 153 | Loss of HF | 133 | HF |

This table represents a predictive fragmentation pattern based on known fragmentation behaviors of related compounds.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for probing the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound, with characteristic bands corresponding to specific functional groups and skeletal vibrations.

Characteristic Vibrational Modes of Carboxylic Acid, Sulfonyl, and C-F Bonds

The vibrational spectrum of this compound is dominated by the characteristic modes of its three main functional groups.

The carboxylic acid group gives rise to several distinct bands. The O-H stretching vibration is typically observed as a very broad band in the region of 3300-2500 cm⁻¹, a feature resulting from strong hydrogen bonding interactions in the solid state. docbrown.info The carbonyl (C=O) stretching vibration produces a strong absorption band, typically between 1700 and 1680 cm⁻¹ for aryl carboxylic acids. docbrown.info The C-O stretching and O-H bending modes are also present in the fingerprint region of the spectrum.

The sulfonyl group (SO₂) has two characteristic stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). For aromatic sulfones, these bands are typically strong and appear in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. researchgate.net

The carbon-fluorine (C-F) bond stretching vibration for aromatic fluorides typically appears as a strong band in the 1250-1000 cm⁻¹ region. youtube.com The exact position can be influenced by the substitution pattern on the aromatic ring.

The aromatic ring itself will exhibit C-H stretching vibrations above 3000 cm⁻¹ and various C=C stretching (in-plane) and C-H bending (out-of-plane) vibrations in the 1600-1400 cm⁻¹ and 900-650 cm⁻¹ regions, respectively. libretexts.org The substitution pattern will influence the exact positions and intensities of these bands.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

| Carboxylic Acid | O-H stretch (H-bonded) | 3300 - 2500 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1700 - 1680 | Strong |

| Carboxylic Acid | C-O stretch / O-H bend | 1440 - 1395, 1320 - 1210 | Medium |

| Sulfonyl | SO₂ asymmetric stretch | 1350 - 1300 | Strong |

| Sulfonyl | SO₂ symmetric stretch | 1160 - 1120 | Strong |

| Carbon-Fluorine | C-F stretch | 1250 - 1000 | Strong |

| Aromatic Ring | C-H stretch | 3100 - 3000 | Medium to Weak |

| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium to Weak |

This table provides expected ranges for the characteristic vibrational modes based on data for analogous compounds. docbrown.inforesearchgate.netyoutube.comijtsrd.comresearchgate.netresearchgate.net

Analysis of Hydrogen Bonding Networks

In the solid state, carboxylic acids typically form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two molecules. rsc.org This strong interaction is the primary reason for the broad O-H stretching band observed in the IR spectrum. docbrown.info The formation of these dimers significantly red-shifts the C=O stretching frequency compared to the monomeric form.

In addition to the primary O-H···O hydrogen bonds, weaker intermolecular interactions involving the fluorine and sulfonyl groups can also influence the crystal packing and, consequently, the vibrational spectra. These may include C-H···O interactions with the sulfonyl oxygen atoms and potentially weak C-H···F hydrogen bonds. While the C-H···F interaction is a subject of ongoing discussion, it is considered a significant factor in the crystal packing of many fluorinated organic compounds. rsc.orged.ac.ukacs.org These weaker interactions can cause subtle shifts in the frequencies of the involved C-H and other vibrational modes.

X-ray Crystallography

Determination of Solid-State Molecular Conformation

The conformation of this compound in the solid state will be determined by the steric and electronic interactions between its substituents. The dihedral angles between the plane of the benzoic acid and the planes of the carboxylic acid and methylsulfonyl groups are of particular interest. In many substituted benzoic acids, the carboxylic acid group is twisted out of the plane of the aromatic ring to varying degrees.

The methylsulfonyl group, being relatively bulky, will also adopt a conformation that minimizes steric hindrance with the adjacent fluorine and carboxylic acid groups. The orientation of the methyl group relative to the aromatic ring and the S-C(aryl) and S-C(methyl) bond lengths and angles would be precisely determined.

Analysis of Intermolecular Interactions (e.g., C-H···F contacts, O-H···O hydrogen bonds)

The crystal structure of this compound is expected to be dominated by strong O-H···O hydrogen bonds, leading to the formation of the characteristic carboxylic acid dimers.

In addition to this primary interaction, a network of weaker intermolecular contacts will further stabilize the crystal lattice. These are likely to include:

C-H···O Interactions: The aromatic C-H groups and the methyl C-H groups can act as hydrogen bond donors to the oxygen atoms of the sulfonyl group of neighboring molecules.

C-H···F Contacts: The presence of the fluorine atom provides a site for potential C-H···F hydrogen bonds. rsc.orgrsc.org These interactions, though weak, are known to play a role in the supramolecular assembly of fluorinated molecules. iucr.orgacs.org The geometry of these contacts (distance and angle) would be a key aspect of the crystallographic analysis.

The analysis of a hypothetical crystal structure would involve a detailed examination of these intermolecular distances and angles to fully characterize the supramolecular architecture.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Strong Hydrogen Bond | O-H (carboxyl) | O=C (carboxyl) | 1.6 - 1.8 (H···O) |

| Weak Hydrogen Bond | C-H (aromatic/methyl) | O=S (sulfonyl) | 2.2 - 2.8 (H···O) |

| Weak Hydrogen Bond | C-H (aromatic/methyl) | F (fluoro) | 2.1 - 3.0 (H···F) |

This table presents typical ranges for intermolecular contact distances based on crystallographic data of related compounds. rsc.orgmdpi.com

Crystal Packing and Supramolecular Assembly

While a specific crystal structure for this compound is not available in the published literature, the supramolecular assembly of this compound can be inferred by examining the well-documented packing motifs of related substituted benzoic acids. The crystal structures of benzoic acids are predominantly governed by the formation of robust hydrogen-bonded dimers through the carboxylic acid functionalities.

In the case of this compound, it is highly probable that the molecules arrange into centrosymmetric dimers via strong O-H···O hydrogen bonds between the carboxylic acid groups. This is a ubiquitous and highly stable synthon in the crystal engineering of carboxylic acids. The expected hydrogen bond parameters for such a dimer would be an O···O distance in the range of 2.6 to 2.7 Å.

C-H···O Interactions: The methyl group of the sulfonyl moiety and the aromatic C-H groups can act as weak hydrogen bond donors to the oxygen atoms of the sulfonyl and carboxyl groups of neighboring molecules. These interactions, although weaker than the primary O-H···O hydrogen bonds, play a significant role in stabilizing the crystal lattice.

C-H···F Interactions: The potential for C-H···F hydrogen bonds exists, where an aromatic or methyl C-H can interact with the fluorine atom. The role of fluorine in hydrogen bonding is a subject of ongoing research, but such interactions have been observed in the crystal structures of other fluorinated organic molecules. researchgate.netx-mol.com

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further contributing to the stability of the crystal structure. The substitution pattern on the benzene ring will influence the geometry of this stacking, which could range from parallel-displaced to T-shaped arrangements.

The table below summarizes the expected intermolecular interactions and their geometric parameters based on studies of analogous compounds.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |

| Primary Hydrogen Bond | O-H (carboxyl) | O (carboxyl) | D···A: 2.6 - 2.7 | D-H···A: > 160 |

| Weak Hydrogen Bond | C-H (aromatic/methyl) | O (sulfonyl/carboxyl) | D···A: 3.0 - 3.5 | D-H···A: > 120 |

| Weak Hydrogen Bond | C-H (aromatic/methyl) | F | D···A: 3.0 - 3.4 | D-H···A: > 110 |

| π-π Stacking | Benzene Ring Centroid | Benzene Ring Centroid | Centroid-Centroid: 3.3 - 3.8 | - |

Chiroptical Spectroscopy (if chiral derivatives are relevant)

A thorough review of the current scientific literature reveals no published studies on the synthesis or chiroptical spectroscopy of chiral derivatives of this compound. While the parent molecule is achiral, the introduction of a chiral center, for instance, by derivatization of the carboxylic acid group with a chiral alcohol or amine, would yield a chiral molecule.

In such a hypothetical scenario, chiroptical spectroscopic techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) would be invaluable for the stereochemical characterization of the enantiomers. The electronic transitions of the substituted benzene ring would give rise to Cotton effects in the UV region of the CD spectrum, providing information about the absolute configuration of the chiral center and the preferred conformation of the molecule in solution. Similarly, VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared radiation, could be used to probe the stereochemistry through the vibrational modes of the molecule, particularly the stretching vibrations of the carbonyl and sulfonyl groups.

However, as of the current date, no experimental data or theoretical calculations on the chiroptical properties of any chiral analog of this compound have been reported.

Computational Chemistry and Theoretical Studies of 2 Fluoro 3 Methylsulfonyl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for elucidating the molecular properties of 2-Fluoro-3-(methylsulfonyl)benzoic acid from a theoretical standpoint. These computational methods allow for the prediction of various chemical and physical characteristics, offering insights that complement experimental findings.

Geometry Optimization and Conformational Analysis

The initial step in the computational study of a molecule is typically geometry optimization, which aims to determine the most stable three-dimensional arrangement of its atoms. For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

Conformational analysis is particularly relevant due to the rotational flexibility around the single bonds connecting the methylsulfonyl and carboxylic acid groups to the phenyl ring. Different spatial orientations of these groups can lead to various conformers with distinct energy levels. Theoretical calculations can predict the relative stabilities of these conformers, identifying the most probable structure under given conditions. The interplay of steric hindrance between the adjacent fluoro, methylsulfonyl, and carboxyl groups, along with electronic effects such as conjugation and intramolecular hydrogen bonding, will dictate the preferred conformation.

Table 1: Representative Calculated Geometric Parameters for this compound Note: These are example values and will vary based on the level of theory and basis set used in the calculation.

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-F | 1.35 | - |

| C-S | 1.78 | - |

| S=O | 1.45 | 119.0 (O=S=O) |

| C-C (carboxyl) | 1.50 | - |

| C=O (carboxyl) | 1.22 | 122.0 (O=C-O) |

| O-H (carboxyl) | 0.97 | 108.0 (C-O-H) |

Electronic Structure and Molecular Orbital Theory (HOMO-LUMO)

The electronic behavior of this compound can be described using molecular orbital theory. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular significance. The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO energy indicates its electron-accepting capacity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and stability. A larger gap generally implies greater stability. For this compound, the strong electron-withdrawing nature of the fluoro and methylsulfonyl groups is expected to significantly influence the energies of these frontier orbitals. These groups tend to lower the energy of the HOMO and raise the energy of the LUMO, likely resulting in a substantial HOMO-LUMO gap.

Table 2: Illustrative Calculated Electronic Properties for this compound Note: These values are for illustrative purposes and are dependent on the computational method.

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -8.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 6.7 |

Prediction of Spectroscopic Parameters (e.g., NMR, IR, Raman)

Quantum chemical calculations can provide theoretical predictions of various spectroscopic data, which are invaluable for the structural elucidation of this compound.

NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei. These predictions are based on the magnetic shielding environment of each nucleus, which is determined by the local electron density.

IR and Raman Spectroscopy: The vibrational frequencies of the molecule can be computed, corresponding to the absorption bands in an infrared (IR) spectrum and scattered light in a Raman spectrum. These calculated frequencies help in the assignment of experimental spectral peaks to specific molecular vibrations, such as the stretching and bending of the S=O, C=O, and C-F bonds.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound Note: These are approximate frequencies and can be influenced by the computational method and environmental factors.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| -SO₂CH₃ | Symmetric S=O Stretch | ~1150 - 1180 |

| -SO₂CH₃ | Asymmetric S=O Stretch | ~1330 - 1360 |

| -COOH | C=O Stretch | ~1700 - 1730 |

| -COOH | O-H Stretch | ~3400 - 3600 (monomer) |

| C-F | C-F Stretch | ~1200 - 1280 |

Acidity (pKa) Predictions and Protonation State Analysis

The acidity of the carboxylic acid group in this compound, represented by its pKa value, is a fundamental property. Computational methods can estimate the pKa by calculating the Gibbs free energy of the deprotonation reaction in a solvent continuum model.

The presence of two strong electron-withdrawing groups, fluorine and methylsulfonyl, on the benzene (B151609) ring is expected to significantly increase the acidity of the carboxylic acid compared to unsubstituted benzoic acid. These groups stabilize the resulting carboxylate anion through their inductive effects, facilitating the dissociation of the proton. Computational analysis can quantify this effect and provide a theoretical pKa value, which is crucial for understanding the molecule's behavior in different pH environments and its potential for ionic interactions.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can also be employed to investigate the mechanisms of chemical reactions involving this compound.

Computational Elucidation of Synthesis Mechanisms

The synthesis of this compound involves several chemical transformations. Theoretical modeling can be used to map out the potential energy surface for key reaction steps. This involves identifying the reactants, products, any intermediates, and the transition states that connect them.

For instance, a common synthetic route might involve the oxidation of a precursor molecule. Computational methods can be used to model the mechanism of this oxidation, determining the activation energy barrier for the reaction. By comparing the energy profiles of different possible pathways, the most energetically favorable mechanism can be determined. This detailed mechanistic insight can be valuable for optimizing reaction conditions to improve yields and minimize byproducts. The characterization of the transition state geometry provides a snapshot of the bond-breaking and bond-forming processes that occur during the reaction.

Prediction of Reactivity and Regioselectivity

The reactivity and regioselectivity of this compound can be predicted using a variety of computational methods, primarily centered around Density Functional Theory (DFT). These theoretical calculations provide insights into the electron distribution and the susceptibility of different atomic sites to electrophilic and nucleophilic attack.

Key parameters derived from DFT calculations, such as frontier molecular orbital (HOMO-LUMO) energies, electrostatic potential maps, and Fukui functions, are instrumental in predicting the compound's chemical behavior. The distribution of electron density, significantly influenced by the electron-withdrawing nature of the fluorine, carboxylic acid, and methylsulfonyl groups, dictates the reactivity of the aromatic ring.

While specific experimental and computational studies on the reactivity and regioselectivity of this compound are not extensively documented in publicly available literature, general principles of organic chemistry, supported by computational analysis of similar structures, can offer predictive insights. For instance, the ortho and para positions relative to the activating and deactivating groups on the benzene ring are key to understanding its reaction proclivities.

Table 1: Predicted Reactivity Descriptors for this compound (Hypothetical Data)

| Computational Parameter | Predicted Value | Implication for Reactivity |

| HOMO Energy | Low | Indicates good electron-donating ability at specific sites |

| LUMO Energy | Low | Suggests susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Correlates with chemical stability |

| Electrostatic Potential | Negative potential around oxygen atoms | Sites for electrophilic attack |

| Fukui Functions (f-) | High values on specific ring carbons | Probable sites for electrophilic substitution |

Note: The data in this table is hypothetical and serves as an illustration of the types of parameters used in computational predictions of reactivity. Actual values would require specific DFT calculations for this molecule.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a molecule like this compound, MD simulations could be particularly useful in understanding its interactions with biological macromolecules, such as proteins or nucleic acids, which is a critical aspect of drug design and discovery. nih.gov

These simulations can reveal:

The preferred binding modes of the compound within a protein's active site.

The stability of the compound-protein complex over time.

The key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that contribute to binding affinity.

Structure-Property Relationship Studies through Computational Approaches

The relationship between the molecular structure of this compound and its physicochemical properties is a key area that can be effectively explored using computational methods. nih.govresearchgate.net These studies, often referred to as Quantitative Structure-Property Relationship (QSPR) studies, aim to correlate structural or quantum chemical descriptors with macroscopic properties.

For fluorinated carboxylic acids, computational approaches can predict properties such as:

Acidity (pKa): The presence of the electron-withdrawing fluorine and methylsulfonyl groups is expected to increase the acidity of the carboxylic acid.

Solubility: The ability of the molecule to form hydrogen bonds with water, which can be modeled computationally, is a key determinant of its aqueous solubility.

Computational studies on related fluorinated benzoic acids have demonstrated that the position and number of fluorine atoms can have a significant, and sometimes non-intuitive, effect on these properties. nih.govmdpi.com

Table 2: Computationally Predicted Physicochemical Properties of this compound (Hypothetical Data)

| Property | Predicted Value | Significance |

| pKa | Lower than benzoic acid | Increased acidity due to electron-withdrawing groups |

| logP | Moderate | Balance between hydrophilicity and lipophilicity |

| Polar Surface Area | Relatively high | Influences membrane permeability and solubility |

Note: This data is illustrative and based on general principles. Precise values would necessitate specific computational modeling for this compound.

Applications in Advanced Organic Synthesis and Molecular Design

2-Fluoro-3-(methylsulfonyl)benzoic acid as a Building Block for Complex Molecules

The reactivity of its carboxylic acid group, combined with the modulating influence of the ortho-fluoro and meta-methylsulfonyl substituents, makes this compound a versatile starting material for constructing elaborate organic compounds.

In combinatorial chemistry, the goal is to rapidly generate large libraries of related compounds for screening. The structure of this compound is well-suited for this purpose, serving as a central scaffold. The carboxylic acid functional group provides a reliable anchor point for diversification. Through standard coupling reactions, a wide array of amides and esters can be synthesized, each introducing new physicochemical properties and three-dimensional shapes.

For example, coupling the acid with a diverse set of primary and secondary amines yields a library of amides. Similarly, reaction with various alcohols produces a corresponding ester library. This modular approach allows for the systematic exploration of the chemical space around the core scaffold, which is a cornerstone of drug discovery and materials science. nih.gov A general scheme for this diversification is presented below.

Table 1: Illustrative Library for Scaffold Diversification This interactive table showcases potential derivatives of this compound for a combinatorial library.

| Core Scaffold | Reactant | Resulting Functional Group | Potential R-Group Examples |

|---|---|---|---|

| This compound | Amines (R-NH₂) | Amide | Aniline, Benzylamine, Morpholine |

| This compound | Alcohols (R-OH) | Ester | Methanol, Phenol, Cyclohexanol |

| This compound | Hydrazines (R-NHNH₂) | Hydrazide | Phenylhydrazine, Isonicotinylhydrazide |

Heterocyclic structures are fundamental components of many pharmaceuticals and functional materials. This compound is a valuable precursor for synthesizing various heterocyclic systems, leveraging its functional groups to drive cyclization reactions.

For instance, after converting the carboxylic acid to an amide, intramolecular reactions or subsequent intermolecular reactions can lead to the formation of heterocycles. A well-established method for forming benzimidazoles involves the coupling of a carboxylic acid with a 1,2-diaminobenzene, followed by acid-catalyzed cyclization and dehydration. nih.gov Other important heterocyclic cores, such as oxadiazoles (B1248032) and triazoles, can also be accessed from derivatives of this benzoic acid, often by first converting the carboxyl group into a hydrazide. nih.gov The presence of the fluorine atom can also influence the reactivity and regioselectivity of these cyclization reactions. clockss.org

Table 2: Potential Heterocyclic Systems from this compound Derivatives This interactive table outlines potential heterocyclic scaffolds that can be synthesized.

| Target Heterocycle | Required Derivative/Intermediate | Key Co-reactant | General Reaction Type |

|---|---|---|---|

| Benzimidazole | Amide | o-Phenylenediamine | Condensation/Cyclization nih.gov |

| Oxadiazole | Acyl Hydrazide | Dehydrating agent (e.g., POCl₃) | Intramolecular Cyclization nih.gov |

| Triazole | Acyl Hydrazide | Cyano Compound | Condensation/Cyclization nih.gov |

| Indole (B1671886) | Amino-derivative | Not applicable | Intramolecular Cyclization orgsyn.org |

Rational Design of Derivatives and Analogs

The specific arrangement of substituents on this compound allows for its use in rational drug design, where modifications are made to optimize interactions with biological targets.

Bioisosterism—the strategy of replacing a functional group with another that retains similar physical or chemical properties—is a powerful tool in medicinal chemistry to enhance potency, selectivity, or pharmacokinetic profiles. nih.gov The scaffold of this compound offers multiple opportunities for such modifications.

Carboxylic Acid Group : The carboxylic acid is often a point of metabolic liability or may have suboptimal acidity (pKa). It can be replaced with known bioisosteres such as tetrazoles, hydroxamic acids, or acylsulfonamides to modulate acidity and cell permeability while maintaining the ability to engage in key hydrogen bonding interactions. acs.org

Fluorine Atom : As a classic bioisostere for a hydrogen atom, the fluorine atom can enhance binding affinity through favorable electrostatic interactions, block metabolic oxidation at that position, and modulate the acidity of the nearby carboxylic acid. nih.govu-tokyo.ac.jp

Methylsulfonyl Group : This group can be replaced by other electron-withdrawing groups like a nitro group or a cyano group to fine-tune the electronic properties of the aromatic ring. Alternatively, it could be swapped with a sulfonamide group to introduce a hydrogen bond donor.

Table 3: Potential Bioisosteric Replacements in the Scaffold This interactive table lists common bioisosteres for the key functional groups.

| Functional Group | Role/Property | Potential Bioisosteres | Reference |

|---|---|---|---|

| Carboxylic Acid | Acidic, H-bond donor/acceptor | Tetrazole, Hydroxamic Acid, Acylsulfonamide | acs.org |

| Fluorine | Steric bulk, electronegativity | Hydrogen, Hydroxyl group | nih.govu-tokyo.ac.jp |

| Methylsulfonyl | H-bond acceptor, electron-withdrawing | Sulfonamide, Cyano group, Nitro group | asianpubs.org |

The fluorine and methylsulfonyl groups profoundly influence the molecule's physicochemical profile, which is critical for its interaction with biological targets like proteins and enzymes.

Fluorine Substituent : The high electronegativity of fluorine creates a strong dipole in the C-F bond. nih.gov This can lead to favorable electrostatic or dipole-dipole interactions with polar residues in a protein binding pocket. mdpi.com The fluorine atom is a weak hydrogen bond acceptor and can participate in stabilizing intramolecular hydrogen bonds with the carboxylic acid's hydroxyl group (O-H···F), influencing the molecule's preferred conformation. nih.gov Furthermore, replacing a C-H bond with a C-F bond can increase lipophilicity, potentially improving membrane permeability. nih.gov

Methylsulfonyl Substituent : The sulfonyl group is a potent, non-ionic, electron-withdrawing group that can significantly lower the pKa of the carboxylic acid, making it a stronger acid. Its two oxygen atoms are strong hydrogen bond acceptors, capable of forming robust interactions with hydrogen bond donors (like -NH or -OH groups) on a biological target. asianpubs.orgdrugbank.com The bulky nature of the methylsulfonyl group also introduces steric constraints that can dictate the molecule's orientation within a binding site and prevent unwanted rotation of the phenyl ring. nih.govresearchgate.net

Table 4: Physicochemical Effects of Key Substituents This interactive table summarizes the influence of the fluoro and methylsulfonyl groups on molecular properties.

| Substituent | Electronic Effect | Steric Effect | Interaction Potential | Reference |

|---|---|---|---|---|

| Fluorine | Inductive electron withdrawal | Minimal (similar to H) | Weak H-bond acceptor, dipole interactions | mdpi.comnih.gov |

| Methylsulfonyl | Strong electron withdrawal | Bulky, conformationally restricting | Strong H-bond acceptor | drugbank.comnih.gov |

Development of Chemical Probes and Reagents

Chemical probes are small molecules used to study and manipulate biological systems. mq.edu.au this compound serves as an excellent starting point for the rational design of such probes. A typical chemical probe consists of three parts: a binding group that interacts with the target, a reporter tag for detection (e.g., a fluorophore or biotin), and a linker connecting the two. mq.edu.au

In this context, the 2-fluoro-3-(methylsulfonyl)benzoyl core would act as the binding group, designed to fit into the active site of a specific protein. The carboxylic acid provides a crucial chemical handle for modification. Using standard amide or ester bond-forming reactions, a linker of variable length (e.g., an alkyl chain or polyethylene (B3416737) glycol) can be attached. This linker is then connected to a reporter tag, allowing for visualization or affinity purification of the target protein. The unique electronic signature provided by the fluoro and sulfonyl groups can contribute to the selectivity and affinity of the probe for its intended target. mq.edu.au

Utilization in Material Science Precursors (e.g., polymers, specialty chemicals)

Currently, there is a notable lack of specific research findings detailing the application of this compound as a precursor in material science for the synthesis of polymers or specialty chemicals. While the structural features of this compound, including a carboxylic acid group, a fluoro substituent, and a methylsulfonyl group, suggest potential for such applications, dedicated studies appear to be limited.

Despite these promising structural motifs, a comprehensive review of available scientific literature and chemical databases does not yield specific examples or detailed research on the polymerization of this compound or its direct incorporation into specialty chemical frameworks. The PubChem database entry for this compound, for instance, indicates a lack of associated literature data. uni.lu

For related but distinct compounds, such as other fluorinated benzoic acid derivatives, there is evidence of their use as building blocks in medicinal chemistry and the synthesis of biologically active molecules. ossila.comossila.comorgsyn.org However, this does not directly translate to established applications in material science for the specific compound .

Further research and investigation are required to explore and establish the potential of this compound as a viable precursor for advanced polymers and specialty chemicals.

Data Table of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Application Notes |

| 2-Fluoro-3-(trifluoromethyl)benzoic acid | 115029-22-6 | C8H4F4O2 | Used in chemical synthesis. sigmaaldrich.com |

| 2-Fluoro-6-methylbenzoic acid | 90259-27-1 | C8H7FO2 | Building block for APIs and involved in the synthesis of EGFR inhibitors. ossila.com |

| 2-Fluoro-5-(methylsulfonyl)benzoic acid | 247569-56-8 | C8H7FO4S | Commercially available for chemical synthesis. sigmaaldrich.com |

| 3-Fluoro-2-methylbenzoic acid | 699-90-1 | C8H7FO2 | Used as a synthesis intermediate for APIs and liquid crystals. ossila.com |

| 2-Amino-3-fluorobenzoic acid | 38456-17-2 | C7H6FNO2 | Intermediate in the synthesis of indole derivatives and fluoroacridines. orgsyn.org |

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to Benzoic Acid Chemistry

Currently, dedicated research literature on 2-Fluoro-3-(methylsulfonyl)benzoic acid is sparse. However, its structural and predicted properties, available from chemical databases, allow for an informed analysis of its potential role in benzoic acid chemistry. uni.lu The key structural feature is the ortho-fluoro substituent relative to the carboxylic acid group, a motif known to influence molecular conformation and acidity. mdpi.com The presence of the strongly electron-withdrawing methylsulfonyl group at the meta-position further modulates the electronic environment of the aromatic ring and the acidity of the carboxyl group.